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Compound of Interest

Compound Name: Desertomycin A

Cat. No.: B607066 Get Quote

Executive Summary
Desertomycin A is a macrocyclic polyol lactone antibiotic belonging to the marginolactone

family.[1][2][3] First isolated from Streptomyces flavofungini and later Streptomyces

macronensis, it is distinguished by a 42-membered macrolactone ring functionalized with a

specific aminosugar moiety (α-D-mannopyranoside) and a pendant alkyl-amino chain.

While historically noted for its broad-spectrum antifungal and anti-Gram-positive bacterial

activity, recent investigations have repositioned Desertomycin A as a potent inhibitor of

Mycobacterium tuberculosis (M. tb) and a modulator of eukaryotic H⁺-ATPase. This guide

provides a definitive technical analysis of its physicochemical properties, stability profiles, and

extraction methodologies for research applications.

Part 1: Chemical Identity & Structural Architecture
The structural complexity of Desertomycin A lies in its "marginolactone" classification—a

hybrid structure combining a large macrolactone ring with high polyol content and an amino-

sugar residue.
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Property Specification

IUPAC Name

Detailed stereochemical nomenclature is

complex; often referred to by CAS or chemical

skeleton.

Common Name Desertomycin A

CAS Registry Number 121820-50-6

Molecular Formula C₆₁H₁₀₉NO₂₁

Molecular Weight 1192.5 g/mol

Structural Class
42-membered Macrocyclic Lactone

(Marginolactone)

Glycosidic Moiety α-D-mannopyranose (linked at C-22)

Key Functional Groups

[4][2][3][5][6][7][8] • Macrocyclic Ester (Lactone)•

Primary Amine (side chain)• Vicinal Diols (Polyol

region)• Conjugated Diene system

Structural Causality
The molecule's amphiphilic nature is driven by the contrast between its hydrophobic alkyl

backbone and the hydrophilic polyol/sugar regions. The primary amine contributes to its

basicity and interaction with negatively charged membrane phospholipids, while the lactone

linkage represents the primary site of chemical instability (susceptibility to hydrolysis).

Part 2: Physicochemical Profile[8]
Solubility & Lipophilicity
Desertomycin A exhibits amphiphilic behavior but leans towards hydrophilicity due to its

extensive hydroxylation.

Soluble: Methanol (MeOH), Ethanol (EtOH), Dimethyl sulfoxide (DMSO), Dimethylformamide

(DMF), Pyridine.
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Sparingly Soluble: Water (pH dependent; solubility increases at lower pH due to protonation

of the amine).

Insoluble: Non-polar solvents (Hexane, Chloroform).

Stability & Reactivity
Acid Sensitivity: The glycosidic bond connecting the mannose residue is susceptible to acid

hydrolysis. Exposure to mild acid (e.g., 1N HCl) degrades the molecule, releasing free

mannose.

Base Sensitivity: The macrocyclic lactone ring is prone to saponification (ring-opening) under

basic conditions (pH > 9), leading to the loss of biological activity.

Thermal Stability: As an amorphous solid, it is relatively stable at room temperature if kept

dry. Solutions in DMSO/MeOH should be stored at -20°C to prevent slow oxidation of the

conjugated double bonds.

Spectral Characteristics
Data below serves as a reference for identification during purification.
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Technique Characteristic Signals

UV-Vis (MeOH)

225 nm (

2.71), 196 nm.[6] Weak absorption due to

conjugated diene.

IR (KBr)

3419 cm⁻¹ (OH stretch, broad), 1708 cm⁻¹

(Lactone C=O), 1605 cm⁻¹ (C=C), 2974/2924

cm⁻¹ (Alkyl C-H).

MS (ESI-TOF)
at

.

¹H-NMR

5.30–6.80 (8 olefinic protons),

4.83 (Anomeric proton),

1.71/1.85 (Methyls).

Part 3: Analytical Characterization & Isolation
Protocol
Self-Validating Extraction Workflow
The following protocol outlines the isolation of Desertomycin A from Streptomyces

fermentation broth. This workflow prioritizes purity over yield by utilizing orthogonal separation

phases (Liquid-Liquid Extraction followed by Reversed-Phase HPLC).

Step-by-Step Methodology
Fermentation: Cultivate Streptomyces sp. (e.g., S. flavofungini) in starch-casein or glucose-

soybean medium for 96–120 hours at 28°C.

Clarification: Centrifuge broth (10,000 x g, 20 min) to separate mycelial biomass from the

supernatant.
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Note: Desertomycin A is largely extracellular but can adhere to mycelia; extracting the

biomass with MeOH is recommended for total recovery.

Primary Extraction:

Extract cell-free supernatant with n-Butanol (1:1 v/v).[8]

Rationale: n-Butanol efficiently partitions the amphiphilic macrolide from the aqueous

media while leaving highly polar salts and proteins behind.

Concentration: Evaporate organic phase to dryness under reduced pressure (Rotary

Evaporator, < 40°C).

Purification (Chromatography):

Stationary Phase: Silica Gel 60 (Normal Phase).

Mobile Phase: Gradient elution using Chloroform:Methanol (start 90:10

50:50).

Detection: Monitor fractions via TLC (visualize with vanillin-sulfuric acid; turns

purple/brown).

Polishing (HPLC):

Column: C18 Preparative Column (e.g., 20 x 250 mm).

Eluent: Methanol/Water gradient (70% MeOH

100% MeOH).

Flow Rate: 10 mL/min.

Collection: Collect peak eluting at characteristic retention time (validate with UV at 225

nm).

Visualization: Isolation Logic
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Figure 1: Step-by-step isolation workflow for Desertomycin A from fermentation broth,

highlighting the transition from crude extraction to high-purity polishing.

Part 4: Structure-Activity Relationship (SAR) &
Mechanism
The biological activity of Desertomycin A is biphasic, targeting both membrane integrity and

specific enzymatic machinery.

Mechanism 1: Membrane Permeabilization (Antifungal)
The amphiphilic macrocycle inserts into the lipid bilayer of fungal cells. The polyol region

facilitates the formation of non-selective ion channels, leading to:

Rapid efflux of intracellular Potassium (

).

Collapse of the transmembrane electrochemical gradient.

Cell death (fungicidal action). Note: This mechanism is distinct from polyenes like

Amphotericin B, as Desertomycin does not require ergosterol for binding, though its activity

is modulated by sterol presence.

Mechanism 2: H⁺-ATPase Inhibition
Desertomycin A acts as a specific inhibitor of vacuolar and plasma membrane H⁺-ATPases.

By blocking proton pumping, it disrupts intracellular pH homeostasis, which is critical for

organelle function and nutrient transport.

Mechanism 3: Anti-Tuberculosis Activity
Recent studies identify Desertomycin A as a binder of the RPSL (ribosomal protein S12),

RPLC, and CLPC1 (caseinolytic protease) proteins in Mycobacterium tuberculosis. This multi-

target approach reduces the likelihood of rapid resistance development.

Visualization: Mechanistic Pathways
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Figure 2: Dual-mechanistic action of Desertomycin A showing membrane permeabilization

(fungal) and specific protein targeting (mycobacterial).
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[https://www.benchchem.com/product/b607066#physical-and-chemical-properties-of-
desertomycin-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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